N-methylspiro[5.5]undecan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-methylspiro[5.5]undecan-3-amine |
InChI |
InChI=1S/C12H23N/c1-13-11-5-9-12(10-6-11)7-3-2-4-8-12/h11,13H,2-10H2,1H3 |
InChI Key |
XTKGYFCPDWNZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2(CCCCC2)CC1 |
Origin of Product |
United States |
Retrosynthetic Analysis and Design Strategies for N Methylspiro 5.5 Undecan 3 Amine
Key Disconnections and Strategic Bonds for the Spiro[5.5]undecane Framework
The spiro[5.5]undecane system is characterized by two six-membered rings joined by a single common carbon atom, the spiro center. The construction of this quaternary carbon is a central challenge in the synthesis. Several strategic disconnections can be envisioned to simplify this core structure.
Michael Addition/Annulation Strategy: One of the most common approaches to building cyclic systems is through annulation reactions. A retro-Michael disconnection involves breaking the C-C bonds formed during a Michael addition. For the spiro[5.5]undecane framework, this could involve disconnecting one of the rings, leading back to a pre-existing cyclohexane (B81311) derivative and a second acyclic component that can form the second ring. For instance, a one-pot synthesis of substituted spiro[5.5]undecane-triones has been achieved through a Michael reaction between dimedone (a cyclohexane derivative) and diarylideneacetones. banglajol.infodergipark.org.tr This highlights the strategy of forming one ring onto another.
Diels-Alder Cycloaddition: The Diels-Alder reaction is a powerful tool for forming six-membered rings. A retro-Diels-Alder disconnection would break the spirocyclic framework into a diene and a dienophile. For example, the synthesis of a spiro[5.5]undecene ketone has been accomplished via a Diels-Alder reaction between a substituted cyclohexanone (B45756) and isoprene (B109036). nih.gov This strategy is highly efficient for creating the core bicyclic system in a stereocontrolled manner.
Pinacol Rearrangement: A more intricate strategy involves a retro-pinacol rearrangement. This disconnection is useful when the spiro center is adjacent to a carbonyl group. The retrosynthetic step transforms the spiro-ketone into a 1,2-diol (a pinacol). youtube.com This diol can, in turn, be envisioned as arising from the reductive coupling of two molecules of a simpler cyclic ketone, such as cyclohexanone. youtube.com
The following table summarizes these key disconnection strategies for the spiro[5.5]undecane framework.
| Disconnection Strategy | Key Reaction Type (Forward Synthesis) | Description | Precursor Type |
| Michael Annulation | Michael Addition followed by Aldol (B89426) Condensation | A C5 chain is added to a pre-formed six-membered ring via conjugate addition and subsequent cyclization. | Cyclohexanone derivative and an α,β-unsaturated ketone. |
| Diels-Alder | [4+2] Cycloaddition | A conjugated diene reacts with a dienophile to form a new six-membered ring, creating the spiro center. | A cyclohexene (B86901) derivative (dienophile) and a diene. |
| Pinacol Rearrangement | Acid-catalyzed Rearrangement | A 1,2-diol undergoes rearrangement to form a ketone, with migration of a carbon group to form the spiro center. | A diol on a bicyclic system (e.g., from reductive coupling of cyclohexanone). |
Identification of Potential Precursor Molecules and Starting Materials
Based on the strategic disconnections outlined above, we can identify specific precursor molecules and plausible starting materials for the synthesis of the spiro[5.5]undecane core. The immediate precursor to the final amine would likely be spiro[5.5]undecan-3-one . The synthesis of this key ketone intermediate can be approached from several angles.
The table below outlines potential starting materials based on the chosen synthetic strategy.
| Synthetic Strategy | Key Intermediate | Potential Starting Materials |
| Michael Annulation | Spiro[5.5]undecan-3-one | Cyclohexanone and Methyl Vinyl Ketone (via Robinson Annulation). |
| Diels-Alder Cycloaddition | 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one nih.gov | 3,3-Dimethyl-2-methylenecyclohexanone and Isoprene. nih.gov |
| Pinacol Rearrangement | Spiro[5.5]undecan-2-one | Cyclohexanone (dimerized to form the precursor diol). youtube.com |
These strategies converge on producing a spiro[5.5]undecanone, which is an ideal precursor for the introduction of the amine functionality at the desired position.
Retrosynthetic Approaches to the N-methyl Amine Moiety
Once the spiro[5.5]undecane ketone is synthesized, the final step is the introduction of the N-methyl amine group at the 3-position. There are several reliable methods for this transformation.
Reductive Amination: This is arguably the most direct and common method. A retro-reductive amination disconnects the C-N bond at position 3, leading back to spiro[5.5]undecan-3-one and methylamine (B109427) . In the forward direction, the ketone reacts with methylamine in the presence of a reducing agent, such as sodium borohydride (B1222165) or titanium(IV) isopropoxide, to form the target secondary amine in high yield. tandfonline.com
N-Methylation of a Primary Amine: An alternative disconnection is at the N-CH₃ bond. This leads back to the primary amine, spiro[5.5]undecan-3-amine . This primary amine could itself be formed from the ketone via reductive amination with ammonia (B1221849) or other nitrogen sources. The subsequent N-methylation can be achieved through several protocols:
Eschweiler-Clarke Reaction: This classic method uses formaldehyde (B43269) and formic acid to methylate the primary amine. google.com
Catalytic N-Methylation: Modern methods utilize methanol (B129727) as a sustainable C1 source in the presence of a transition metal catalyst, such as Ruthenium, to achieve selective mono-N-methylation. nih.gov
Nucleophilic Substitution: A C-N bond can also be formed via nucleophilic substitution. This disconnection leads to a spiro[5.5]undecane with a leaving group (like a halide or sulfonate) at the 3-position and methylamine as the nucleophile. acs.org This approach requires the prior conversion of a hydroxyl group (from the reduction of the ketone) into a suitable leaving group.
The following table summarizes these approaches for installing the N-methyl amine group.
| Retrosynthetic Approach | Precursor Molecule(s) | Key Reagents (Forward Synthesis) |
| Reductive Amination | Spiro[5.5]undecan-3-one, Methylamine | Sodium Borohydride (NaBH₄), Titanium(IV) Isopropoxide tandfonline.com |
| N-Methylation | Spiro[5.5]undecan-3-amine | Formaldehyde, Formic Acid (Eschweiler-Clarke) google.com or Methanol, Ru-catalyst nih.gov |
| Nucleophilic Substitution | 3-Halo-spiro[5.5]undecane, Methylamine | A base to facilitate the reaction. acs.org |
By combining a strategy for the spirocyclic core with a method for amine formation, a complete synthetic route to N-methylspiro[5.5]undecan-3-amine can be designed.
Synthetic Methodologies for N Methylspiro 5.5 Undecan 3 Amine and Its Derivatives
Construction of the Spiro[5.5]undecane Core
The creation of the spiro[5.5]undecane skeleton is the foundational step in the synthesis of N-methylspiro[5.5]undecan-3-amine. The selection of a synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.
Intramolecular Cyclization Approaches
Intramolecular strategies involve the formation of one of the rings by cyclizing a pre-existing chain attached to the other ring. These methods are powerful for establishing specific stereocenters.
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of various carbocyclic and heterocyclic rings. thieme-connect.de This reaction, often catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a new cyclic olefin and a small volatile alkene, such as ethylene. soton.ac.ukrsc.org
For the synthesis of the spiro[5.5]undecane core, a suitable acyclic precursor containing two terminal double bonds, appropriately positioned on a cyclohexane (B81311) ring, is required. The RCM reaction then facilitates the formation of the second six-membered ring, creating the spirocyclic junction. While RCM is a versatile method, its application can sometimes be hindered by competitive isomerization reactions or catalyst decomposition. rsc.org In some cases, direct RCM can be challenging, and alternative strategies like relay ring-closing metathesis (RRCM) are employed to bring the catalyst to the desired reaction site. mdpi.com
A representative, though not exhaustive, list of conditions for RCM includes:
| Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|
| Grubbs' 2nd Gen. | Dichloromethane (B109758) | Reflux | Commonly used, good functional group tolerance. |
| Hoveyda-Grubbs' 2nd Gen. | Toluene | 80-110 °C | Often more stable and can be used at higher temperatures. |
Intramolecular annulation reactions provide another robust avenue to the spiro[5.5]undecane framework. These reactions involve the formation of a new ring through a cyclization process where both sigma and pi bonds are formed. A notable example is the Robinson annulation, which can be adapted for spirocycle synthesis. researchgate.netsemanticscholar.org
One strategy involves the intramolecular cyclization of aldehydes. For instance, o-propargyl alcohol benzaldehydes can react with alkynes in the presence of an acid catalyst to form dibenzo[a,f]azulene-12-one derivatives, which can feature a spirocyclic core. nih.gov Another approach is the intramolecular Tsuji-Trost reaction, which can be used for the stereoselective construction of spiroindanones, a related spirocyclic system. nih.gov Furthermore, N-bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamide has been shown to produce spirocyclic indolines.
Radical cyclizations offer a powerful method for the formation of C-C bonds under mild conditions. These reactions can be initiated by various radical initiators or by photolysis. For the synthesis of spiro[5.5]undecane derivatives, a radical can be generated on a side chain attached to a cyclohexane ring, which then attacks an acceptor moiety to close the second ring. Strain-enabled radical spirocyclization cascades have been developed to access functionalized spirocyclobutyl lactones and -lactams, highlighting the potential of radical methods in spirocycle synthesis. nih.govrsc.org
Photochemical spirocyclizations represent another elegant approach. These reactions utilize light to promote the formation of the spirocyclic system. For instance, oxidative photochemical cyclizations have been employed to access spiroketals, which are structurally related to the spiro[5.5]undecane core. researchgate.net This method involves the generation of an alkoxy radical under photolytic conditions, which then undergoes cyclization. researchgate.net Additionally, N-centered radical-initiated spirocyclization of biaryl ynones has been reported for constructing NO2-containing spiro[5.5]trienones. rsc.org
Examples of Radical and Photochemical Cyclization Conditions:
| Reaction Type | Initiator/Conditions | Substrate Type |
|---|---|---|
| Radical Cyclization | AIBN, heat | BCB allyl amides |
| Photochemical Cyclization | Iodine monochloride, light | Pendant hydroxyl on a pyran |
| N-centered Radical Cyclization | Metal- and additive-free | Biaryl ynones |
Intermolecular Annulation Reactions
Intermolecular approaches involve the reaction of two separate molecules to construct the spirocyclic system. These methods are often convergent and allow for the rapid assembly of complex structures.
The Michael addition is a versatile reaction for the formation of carbon-carbon bonds. youtube.com In the context of spiro[5.5]undecane synthesis, a Michael donor, such as a cyclic 1,3-dicarbonyl compound like dimedone, can be reacted with a Michael acceptor, such as a trans,trans-diarylideneacetone. banglajol.inforesearchgate.net This initial conjugate addition is followed by an intramolecular cyclization to afford the spiro[5.5]undecane-trione derivative. banglajol.info This one-pot synthesis can be efficiently promoted by Lewis acid catalysts. banglajol.info
Microwave-assisted organic synthesis has also been shown to significantly enhance the efficiency of these reactions, leading to higher yields and shorter reaction times. researchgate.netdergipark.org.tr Biocatalytic approaches using enzymes like D-aminoacylase have also been developed for the stereoselective synthesis of spiro[5.5]undecane derivatives via a double Michael addition, often yielding the cis isomers with high selectivity. researchgate.net Furthermore, cascade reactions involving an aza-Michael addition followed by cyclization are known, which could be adapted for the synthesis of nitrogen-containing spirocycles. nih.gov
Summary of Michael Addition-Initiated Cyclizations:
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Dimedone | trans,trans-Diarylideneacetone | Anhydrous ZnCl2, reflux | Spiro[5.5]undecane-trione |
| Dimedone | (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | Microwave irradiation | Spiro[5.5]undecane-trione |
| Cyclohexane-1,3-dione | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | D-aminoacylase | (hetero)spiro[5.5]undecane |
Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. nih.gov
The Petasis reaction, also known as the borono-Mannich reaction, is a versatile MCR that couples a secondary amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to generate highly functionalized amines. acs.orgorganic-chemistry.org This reaction is a powerful tool for constructing complex amines, and its application has been extended to the synthesis of spirocyclic structures. digitellinc.com
The synthesis of spirocyclic amines via the Petasis reaction allows for the creation of a quaternary carbon atom adjacent to the amino group, a challenging structural feature. digitellinc.com The reaction sequence can be combined with other transformations, such as ring-closing metathesis (RCM) or intramolecular Diels-Alder (IMDA) reactions, to build diverse polycyclic scaffolds from the initial Petasis products. nih.govacs.org For example, a primary amine can react with an α-hydroxy aldehyde and an arylboronic acid, followed by N-alkylation and a subsequent cyclization step to yield complex spirocyclic systems. nih.gov
Table 3: Petasis Reaction for Amine Synthesis
| Amine Component | Carbonyl Component | Boronic Acid Component | Solvent/Conditions | Product Type |
|---|---|---|---|---|
| N-allyl-furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Arylboronic acids | HFIP, rt, 3 Å molecular sieves | Tertiary amine precursor for subsequent cyclization. nih.gov |
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. This strategy can be ingeniously applied to the synthesis of spirocyclic amines. nih.gov In a typical approach, an exocyclic double bond on a cyclohexane ring acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrone or an azomethine ylide.
One reported method involves a cascade reaction where an aliphatic ketone containing a chloride and an alkene is heated with hydroxylamine. nih.gov This sequence generates a nitrone in situ, which then undergoes an intramolecular 1,3-dipolar cycloaddition to form a tricyclic isoxazolidine (B1194047). The subsequent reductive cleavage of the N-O bond in the isoxazolidine ring yields the desired spirocyclic amine. nih.gov Asymmetric variants of 1,3-dipolar cycloadditions, often employing chiral Lewis acid catalysts, have been developed to produce enantioenriched spirocyclic lactams, which are precursors to chiral spirocyclic amines. nih.gov
Table 4: Dipolar Cycloaddition for Spirocyclic Heterocycle Synthesis
| Dipole | Dipolarophile | Catalyst/Conditions | Intermediate Product | Key Feature |
|---|---|---|---|---|
| Nitrone (formed in situ) | Tethered alkene | Heat | Tricyclic isoxazolidine | Cascade condensation/cyclization/cycloaddition followed by reduction to yield spirocyclic amines. nih.gov |
| Nitrile oxides | α-Methylene lactams | Chiral Magnesium Lewis Acid | Spirocyclic isoxazoline-lactam | Asymmetric cycloaddition to construct chiral spirocycles. nih.gov |
One-pot syntheses, which involve multiple sequential reaction steps in a single reactor without isolation of intermediates, are highly desirable for their operational simplicity, and reduced time and waste. Several one-pot procedures have been developed for the synthesis of spiro[5.5]undecane derivatives.
For example, a one-pot, three-component synthesis of spiro[5.5]undecane-1,5,9-triones has been achieved through a microwave-assisted Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts. researchgate.net Similarly, novel amidines have been synthesized in a one-pot, three-component reaction between a cyclic ketone (e.g., cyclohexanone), a secondary amine, and an electrophilic quinolinone, proceeding through an enamine intermediate. nih.gov These methods highlight the efficiency of combining multiple transformations, such as condensation, cyclization, and rearrangement, into a single, streamlined process. mdpi.com
Table 5: Examples of One-Pot Syntheses for Spirocyclic and Related Compounds
| Reactants | Catalyst/Conditions | Product Type | Key Feature |
|---|---|---|---|
| Dimedone, trans,trans-diarylideneacetones | Lewis Acid, Microwave Irradiation | Spiro[5.5]undecane-1,5,9-trione | Efficient one-pot Michael reaction for spirocycle synthesis. researchgate.net |
| Cyclohexanone (B45756), Piperidine, 4-azido-quinolin-2(1H)-one | No catalyst, under air | Amidine derivative | Catalyst-free three-component reaction forming a C-N bond via an enamine intermediate. nih.gov |
Installation and Functionalization of the Amine Substituent
For synthetic routes that yield a ketone precursor, such as the spiro[5.5]undecan-3-one from a Robinson annulation, the introduction of the N-methylamine group is a critical subsequent step. A primary method for this transformation is reductive amination.
This process typically involves the reaction of the ketone with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reducing agent is crucial to ensure selective reduction of the iminium ion in the presence of the starting ketone.
Once the primary or secondary amine is installed on the spiro[5.5]undecane scaffold, further functionalization can be achieved. For instance, if a primary amine is synthesized, it can be converted to the N-methyl derivative via methods such as the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid for reductive methylation.
Amination Strategies at the Spiro[5.5]undecan-3-position
The introduction of an amine functionality at the C-3 position of the spiro[5.5]undecane core is a crucial step in the synthesis of the target compound. A primary and versatile method to achieve this is through the reductive amination of the corresponding ketone, spiro[5.5]undecan-3-one. This transformation can be accomplished using various reagents and conditions.
One common approach involves the direct reductive amination with ammonia (B1221849) or a protected amine equivalent, followed by a reducing agent. For instance, the reaction of spiro[5.5]undecan-3-one with ammonia in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can yield the primary amine, spiro[5.5]undecan-3-amine. wikipedia.org
Alternatively, the Leuckart reaction offers a classic method for the reductive amination of ketones. nih.govnih.gov This reaction typically employs formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent, often requiring elevated temperatures. nih.govnih.gov While effective, the high temperatures can sometimes lead to side products. Modern variations of the Leuckart reaction aim to mitigate these issues by using catalysts or modified reaction conditions. nih.gov
Another strategy involves the conversion of spiro[5.5]undecan-3-one to an oxime by treatment with hydroxylamine. The resulting oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
N-Methylation Techniques for Secondary Amine Precursors
Once the primary amine, spiro[5.5]undecan-3-amine, is obtained, the subsequent step is N-methylation to furnish the desired secondary amine. Several established methods can be employed for this transformation.
The Eschweiler-Clarke reaction is a widely used and efficient method for the methylation of primary and secondary amines. wikipedia.orgrsc.orgrsc.org This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. wikipedia.orgrsc.orgrsc.org The process is known for its simplicity and the fact that it typically avoids over-methylation to form quaternary ammonium salts. wikipedia.org
Reductive amination can also be employed for N-methylation. The reaction of spiro[5.5]undecan-3-amine with formaldehyde in the presence of a suitable reducing agent, such as sodium cyanoborohydride, will yield this compound.
Furthermore, direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663) can be used. However, this method requires careful control of stoichiometry to minimize the formation of the tertiary amine and quaternary ammonium salt byproducts.
| N-Methylation Method | Reagents | Key Features |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Avoids over-methylation; simple procedure. wikipedia.orgrsc.orgrsc.org |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH3CN) | Mild conditions; good selectivity. |
| Direct Alkylation | Methyl Iodide or Dimethyl Sulfate | Requires careful control to avoid polyalkylation. |
Functional Group Interconversions on the Amine Moiety
The amine functionality on the spiro[5.5]undecane ring can be further modified to generate a variety of derivatives. For instance, the primary amine can be converted into amides, sulfonamides, or other nitrogen-containing functional groups through reactions with corresponding acyl chlorides, sulfonyl chlorides, or other electrophiles. These transformations allow for the exploration of the structure-activity relationships of this compound analogs.
Stereoselective Synthesis of Chiral this compound Systems
The spiro[5.5]undecane framework possesses inherent chirality, and the presence of a substituent at the 3-position introduces another stereocenter. banglajol.info Consequently, the development of stereoselective synthetic methods to access enantiomerically pure this compound is of significant importance.
Asymmetric Catalysis in Spirocyclization Reactions
The enantioselective construction of the spiro[5.5]undecane core itself is a powerful strategy to obtain chiral products. Asymmetric catalysis has been employed in various spirocyclization reactions to achieve high levels of enantioselectivity. For instance, asymmetric Michael additions and Diels-Alder reactions, catalyzed by chiral organocatalysts or metal complexes, can be utilized to form chiral spiro[5.5]undecane ketones. rsc.orgresearchgate.net These chiral ketones can then be converted to the desired chiral amine through the methods described previously, preserving the stereochemistry at the spiro-center.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. harvard.eduresearchgate.net In this approach, a chiral auxiliary is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. For the synthesis of chiral this compound, a chiral auxiliary could be appended to a precursor molecule, for example, to guide a diastereoselective cyclization or amination step. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.
Kinetic Resolution and Enantioselective Transformations
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. nih.gov This can be achieved through enzymatic or chemical methods. In the context of this compound, a racemic mixture of the amine could be subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer in excess. nih.gov Enzymatic resolutions, often employing lipases or proteases, are particularly effective for the kinetic resolution of amines and their derivatives. harvard.edu
Transition Metal-Catalyzed Methodologies for Spiro[5.5]undecane Formation
The construction of the spiro[5.5]undecane skeleton has been significantly advanced through the use of transition metal catalysis. These methods offer high efficiency and selectivity in forming the sterically demanding spirocyclic core. Catalysts based on palladium and rhodium are particularly prominent, enabling unique bond formations and functionalizations that are challenging to achieve through classical synthetic routes.
Palladium-Catalyzed Processes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming spirocycles is well-documented. Palladium(0)-catalyzed reactions, such as the Mizoroki-Heck reaction, have been effectively used to create spiroindolines and spirooxindoles by cyclizing precursors onto a tethered ring system. diva-portal.org This type of intramolecular cyclization is crucial for establishing the spiro center with high diastereoselectivity. diva-portal.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of a tethered alkene and subsequent reductive elimination or β-hydride elimination to furnish the spirocyclic product. diva-portal.org
Furthermore, palladium-catalyzed cascade reactions have been developed to construct complex spiro-heterocycles in a single operation, involving the formation of multiple C-C and C-N bonds. rsc.org Amine-directed C-H halogenation, another palladium-catalyzed transformation, offers a strategic approach to functionalize precursors, which can then be elaborated into the desired spiro-amine structures. nih.gov
| Reaction Type | Catalyst / Reagents | Substrate Example | Product | Yield | Reference |
| Mizoroki-Heck | Pd(0) | Cyclopentenyl-tethered aniline | Spiroindoline | Good | diva-portal.org |
| Cascade Cyclization | Pd catalyst | N/A | Spiro(indoline-3,2'-quinazolin)-2-one | Good | rsc.org |
Rhodium-Catalyzed C-H Functionalization and Annulation
Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions, enabling the direct construction of spirocyclic systems. Rhodium(III)-catalyzed intramolecular C-H activation provides a mild and efficient route to highly substituted spiropiperidine derivatives, which are important bioactive molecules. nih.gov These reactions often proceed through a stable metallacyclic intermediate, ensuring high selectivity. capes.gov.br
Another significant rhodium-catalyzed method is the dearomatizing oxidative annulation of 2-alkenylphenols with alkynes. researchgate.net This process, which can use air as the terminal oxidant, yields spirocyclic enones that are valuable intermediates for natural product synthesis. researchgate.net The versatility of rhodium catalysis also extends to the synthesis of fused isochromeno-1,2-benzothiazine derivatives from S-phenylsulfoximides and 4-diazoisochroman-3-imine, showcasing its broad applicability in constructing complex spiro-heterocycles. semanticscholar.org
| Reaction Type | Catalyst / Reagents | Substrate Example | Key Feature | Yield | Reference |
| Intramolecular C-H Activation | Rh(III) catalyst | N/A | Synthesis of spiropiperidines | Good to Excellent | nih.gov |
| Dearomatizing Annulation | Rh(III) catalyst / Cu(OAc)2 or Air | 2-Alkenylphenol and alkyne | Forms spirocyclic enones | High | researchgate.net |
| Acylnitrene Transfer | Rhodium catalyst | Adamantane | Tertiary C-H amidation | N/A | youtube.com |
Other Metal-Mediated Spirocyclizations
Beyond palladium and rhodium, other metals play a crucial role in mediating the formation of spiro[5.5]undecane systems. A notable example is the dearomative ipso-iodocyclization of certain phenyl-alkynes, which utilizes an iodinating reagent like bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy₂PF₆) to construct the spiro[5.5]undecane framework under mild, open-flask conditions. nih.gov
Copper and silver catalysts have been employed in cascade radical addition/dearomative spirocyclization reactions of biaryl ynones. This method allows for the synthesis of diverse functionalized spiro[5.5]trienones, such as difluoromethylated or phosphorated derivatives. nih.gov Additionally, zinc-promoted alkynylation of salicylaldehydes, followed by a formic acid-mediated dearomatizative cyclization, provides an effective route to spiro[5.5]undecane frameworks containing an all-carbon quaternary spirocenter. researchgate.net
| Metal | Reaction Type | Reagents | Key Feature | Reference |
| Iodine | Dearomative ipso-iodocyclization | IPy₂PF₆ | Open-flask, room temperature synthesis | nih.gov |
| Copper/Silver | Cascade radical spirocyclization | Fluoroalkyl bromides | Synthesis of fluorinated spiro[5.5]trienones | nih.gov |
| Zinc | Alkynylation/Dearomatizative cyclization | ZnMe₂, HCO₂H | Forms all-carbon quaternary spirocenter | researchgate.net |
Organocatalytic and Metal-Free Approaches to Spiro[5.5]undecane Systems
In the quest for more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free approaches to spiro[5.5]undecane systems have gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals.
A classic and effective strategy is the one-pot Michael reaction between dimedone and trans,trans-diarylideneacetones, catalyzed by Lewis acids or bases, to produce spiro[5.5]undecane-triones. banglajol.inforesearchgate.net This reaction can also be performed efficiently using microwave irradiation, which significantly reduces reaction times and improves yields. dergipark.org.tr Ionic liquids have also been successfully used as organocatalysts for domino reactions that yield spiro compounds, highlighting the versatility of green chemistry principles in this field. mdpi.com
Biocatalysis offers another powerful metal-free approach. For instance, a D-aminoacylase has been shown to catalyze a promiscuous [5+1] double Michael addition to stereoselectively synthesize (hetero)spiro[5.5]undecane derivatives, yielding almost exclusively the cis isomers. researchgate.net
| Approach | Catalyst / Conditions | Reactants | Key Feature | Yield | Reference |
| Michael Addition | Lewis Acid (e.g., ZnCl₂) | Dimedone, Diarylidenacetone | One-pot synthesis of spiro-triones | N/A | banglajol.info |
| Microwave-Assisted | Triethylamine (B128534) / Microwave | Dimedone, Diarylidenacetone | Rapid (15-20 min), high yield | up to 98% | dergipark.org.tr |
| Biocatalysis | D-aminoacylase | N/A | Stereoselective synthesis of cis isomers | Moderate | researchgate.net |
| Organocatalysis | Ionic Liquid | Isatin, Malononitrile, etc. | Green, multicomponent domino reaction | 43-98% | mdpi.com |
Late-Stage Functionalization and Diversification of the Spiro[5.5]undecane Core
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at the final steps of a synthetic sequence. nih.govscispace.com This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. nih.govscispace.com
For the spiro[5.5]undecane core, LSF techniques can be employed to diversify the scaffold and access a wide range of derivatives, including the target this compound. Methodologies such as C-H functionalization, photoredox catalysis, and electrochemistry are particularly well-suited for this purpose. spirochem.com These modern synthetic tools offer high regioselectivity and functional group tolerance, enabling the precise modification of complex molecules. nih.gov For example, after the formation of a spiro[5.5]undecane ketone, reductive amination could be a straightforward LSF step to introduce the desired amine functionality, which can be further N-methylated to yield the final product. The ability to modify the core structure at a late stage significantly accelerates the drug discovery process by bypassing the need for lengthy de novo syntheses for each new analogue. scispace.com
Chemical Reactivity and Transformations of N Methylspiro 5.5 Undecan 3 Amine
Reactions at the Spiro Quaternary Carbon Center
The central spiro carbon atom of N-methylspiro[5.5]undecan-3-amine is a fully substituted, or quaternary, sp3-hybridized carbon. This structural feature imparts significant steric hindrance and a lack of available protons for reaction. Consequently, this center is exceptionally unreactive under most chemical conditions.
Unlike strained small-ring spirocycles where reactions can be driven by the release of ring strain, the spiro[5.5]undecane system, composed of two stable six-membered cyclohexane (B81311) rings, is comparatively strain-free. cdnsciencepub.comnih.gov Reactions that involve the direct cleavage or formation of bonds at this quaternary carbon are energetically unfavorable. The construction of this key feature is typically achieved through strategic synthetic routes like intramolecular cyclizations or Diels-Alder reactions on precursors, rather than by direct modification of the spiroalkane core. mdpi.comresearchgate.net The inherent stability of this center means that chemical transformations of this compound will overwhelmingly occur at the more reactive amine group or the C-H bonds of the cyclohexane rings.
Functional Group Interconversions and Derivatization of the Amine Group
The secondary amine group is the most reactive site in the this compound molecule. It can readily undergo a variety of functional group interconversions and derivatization reactions, which are crucial for modifying the compound's properties for various applications.
Acylation: This is a common transformation where the amine reacts with acylating agents to form amides. Reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) react with secondary amines to produce stable trifluoroacetylated derivatives. This reaction is often used to increase volatility for gas chromatography analysis.
Sulfonylation: Secondary amines can be derivatized by reacting with sulfonyl chlorides. For instance, 2-naphthalenesulfonyl chloride (NSCl) is used to convert secondary amines into the corresponding sulfonamides. This derivatization is often employed to introduce a chromophore for HPLC analysis with UV detection.
Alkylation and Arylation: The nitrogen atom can be further alkylated or arylated, though this can be challenging and may require specific catalysts or conditions.
Formation of Carbamates: Reaction with chloroformates, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), yields carbamates. This is another widely used derivatization technique for the analysis of amines.
The following table summarizes common derivatization reactions for the secondary amine group present in this compound.
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| Acylation | Acylating Agent | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Amide |
| Sulfonylation | Sulfonyl Chloride | 2-Naphthalenesulfonyl chloride (NSCl) | Sulfonamide |
| Carbamate Formation | Chloroformate | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbamate |
| Alkylation | Alkyl Halide | Methyl Iodide | Tertiary Amine |
This table presents potential derivatization reactions based on the known reactivity of secondary amines.
Oxidation and Reduction Reactions of the Spiro[5.5]undecane System
The saturated hydrocarbon framework of the spiro[5.5]undecane core is generally resistant to both oxidation and reduction under mild conditions. Strong oxidizing agents under harsh conditions can lead to non-selective C-H activation and potential ring cleavage.
However, the functional groups attached to the spirocyclic core are susceptible to these transformations:
Oxidation of the Amine Group: The secondary amine in this compound can be oxidized. Depending on the oxidant and reaction conditions, this can lead to a variety of products. For example, oxidation can yield hydroxylamines or nitrones. uomustansiriyah.edu.iq In some cases, catalytic aerobic oxidation can lead to the formation of imines or amides. thieme-connect.denih.gov The N-methyl group itself can also be a site of oxidation, potentially leading to N-formyl derivatives or demethylation. researchgate.net
Oxidation of the Carbocyclic Ring: While the ring itself is robust, if other functional groups such as a hydroxyl group were present on the ring, they could be readily oxidized. For example, a secondary alcohol on the spiro[5.5]undecane framework can be oxidized to the corresponding ketone using reagents like Jones reagent.
Reduction Reactions: The spiro[5.5]undecane skeleton, being fully saturated, cannot be reduced further. Likewise, the secondary amine group is in a reduced state. Reduction reactions would only be relevant if oxidized functionalities, such as ketones or imines, were present on the molecule.
Ring Expansion and Contraction Reactions Involving the Spirocyclic Core
Ring expansion and contraction reactions are transformations that alter the size of a cyclic system. These reactions are typically driven by factors such as the release of ring strain or the formation of a more stable carbocation intermediate through rearrangement. etsu.edu
The spiro[5.5]undecane system, which consists of two six-membered rings, is considered to be relatively stable and possesses minimal ring strain compared to smaller spirocycles (e.g., spiro[2.2]pentanes or spiro[2.3]hexanes). nih.gov For these smaller, more strained systems, rearrangements that lead to ring expansion are more common as they relieve significant strain energy. nih.gov
Due to the inherent stability of the dual cyclohexane ring system in this compound, ring expansion or contraction reactions are not characteristic transformations and are generally not expected to occur under normal conditions. Such rearrangements would require the generation of a reactive intermediate, such as a carbocation adjacent to the spiro center, which might then trigger a skeletal reorganization. However, these are not facile processes for this stable framework.
Mechanistic Investigations of Spiro 5.5 Undecane Formation and Transformations
Elucidation of Reaction Pathways and Transient Intermediates
The construction of the spiro[5.5]undecane framework can be achieved through several strategic reaction pathways, each involving distinct transient intermediates.
Michael Addition-Cyclization Cascade: A prevalent method involves a one-pot Lewis acid-catalyzed reaction between a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and a 1,5-diaryl-1,4-pentadien-3-one. banglajol.inforesearchgate.net The reaction pathway proceeds through the initial formation of a key transient species: a Michael 1:1 adduct. banglajol.info In this mechanism, the Lewis acid catalyst activates the dicarbonyl compound, facilitating its conversion to an enol intermediate. This enol then acts as a nucleophile, attacking the β-carbon of the diarylideneacetone in a conjugate addition. The resulting Michael adduct subsequently undergoes an intramolecular cyclization and dehydration to form the stable spiro[5.5]undecane-trione derivative. banglajol.info A variation of this is the double Michael addition, which can be catalyzed by enzymes. researchgate.net
Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for forming the six-membered rings inherent to the spiro[5.5]undecane system. rsc.orgmasterorganicchemistry.com This pathway involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. masterorganicchemistry.com For instance, 3,3-dimethyl-2-methylenecyclohexanone can react with a diene like isoprene (B109036) in the presence of a Lewis acid catalyst to form a spiro ketone intermediate, which is then further elaborated to the final product. mdpi.com The reaction is highly valued for its ability to set stereochemistry in a predictable manner. masterorganicchemistry.com
Dearomative Spirocyclization: Modern methods have been developed that utilize dearomatization to construct the spiro center. One such strategy is the electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycycloalkyl)pyridines. nih.govnih.gov This reaction is initiated by the N-acylation of the pyridine (B92270) ring, which activates it towards an intramolecular rearrangement, expanding the cycloalkyl ring and forming a dihydropyridine (B1217469) spirocycle. nih.gov Another approach is the dearomative ipso-iodocyclization of specific alkyne precursors, which can be performed at room temperature using an iodinating reagent like bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy₂PF₆). nih.gov
Radical Cascades: Strain-enabled radical spirocyclization cascades offer a novel route to related spirocyclic systems. These reactions use the strain energy of small rings, like bicyclobutanes, to drive the formation of complex spiro structures under mild, light-induced conditions. rsc.org
Kinetic Studies and Rate-Determining Steps
In many catalytic cycles, the rate can be limited by product release or catalyst regeneration. For phase-transfer-catalyzed reactions, a significant background (uncatalyzed) reaction rate can sometimes be observed, which complicates kinetic analysis but underscores the importance of the catalyst in accelerating the desired pathway. acs.org
The study of reaction kinetics is often performed using Reaction Progress Kinetic Analysis (RPKA), which monitors the concentrations of reactants and products over time under synthetically relevant conditions. wikipedia.org This method can reveal crucial information about the reaction mechanism, including induction periods, catalyst deactivation, or changes in the rate-determining step as the reaction progresses. wikipedia.org Modern flow chemistry techniques also enable the efficient collection of kinetic data by cycling a discrete reaction slug, allowing for rapid analysis. nih.gov
In the context of spirocyclization, factors that dramatically alter reaction time give insight into the reaction kinetics. For example, the use of microwave irradiation in the synthesis of certain spiro[5.5]undecane derivatives reduces reaction times from several hours to just 15-20 minutes, indicating a significant acceleration of the rate-determining step. dergipark.org.tr This suggests that the conventional, thermally driven reaction has a high activation energy barrier that is more efficiently overcome with microwave assistance.
Influence of Catalysts and Reaction Conditions on Selectivity and Yield
The choice of catalyst and reaction conditions is paramount in directing the outcome of spiro[5.5]undecane synthesis, profoundly affecting reaction efficiency, yield, and stereoselectivity.
Catalysts:
Lewis Acids: Catalysts such as zinc chloride (ZnCl₂) and dimethylaluminum chloride are frequently used to promote Michael additions and Diels-Alder reactions, respectively. banglajol.infomdpi.com They function by coordinating to carbonyl groups, increasing their electrophilicity and facilitating the key bond-forming steps. nih.gov
Biocatalysts: Enzymes, like D-aminoacylase, have been employed in double Michael additions to produce spiro[5.5]undecane derivatives. researchgate.net A key advantage of biocatalysis is the potential for extremely high stereoselectivity, often yielding almost exclusively a single isomer. researchgate.netresearchgate.net
Organocatalysts: Small organic molecules can also act as powerful catalysts. Proline and its derivatives, as well as bases like 1,8-Diazabicycloundec-7-ene (DBU), have been used to orchestrate highly stereoselective domino reactions. nih.gov Chiral phase-transfer catalysts derived from cinchona alkaloids are effective in enantioselective spirocyclizations. acs.org
Base Catalysis: Common bases like triethylamine (B128534) are used, particularly in microwave-assisted syntheses, to facilitate condensation reactions. dergipark.org.tr
Reaction Conditions:
Microwave Irradiation: As noted, microwave-assisted synthesis can dramatically shorten reaction times and improve yields compared to conventional heating. dergipark.org.trresearchgate.net
Solvents: The solvent can play a critical role in stereoselectivity. In certain Lewis acid-mediated spiroannelations, changing the solvent from dichloromethane (B109758) (CH₂Cl₂) to acetonitrile (B52724) (CH₃CN) or tetrahydrofuran (B95107) (THF) was found to invert the stereochemical preference, allowing for the selective formation of different diastereomers. researchgate.net
Temperature: Reaction temperature can influence both the rate and the selectivity. Lower temperatures sometimes lead to higher enantioselectivity by reducing the rate of undesired background reactions. acs.org
The following table summarizes various synthetic approaches and the influence of the chosen conditions.
| Reaction Type | Catalyst | Key Conditions | Yield | Time | Selectivity Outcome | Ref |
| Double Michael Addition | Triethylamine | Microwave (200W, 40°C) | High | 15 min | Not specified | dergipark.org.tr |
| Double Michael Addition | Anhydrous ZnCl₂ | Reflux (Toluene/n-heptane) | Moderate | 15-30 hr | Not specified | banglajol.info |
| Double Michael Addition | D-aminoacylase (enzyme) | Organic Solvent | Moderate | - | High (almost only cis isomers) | researchgate.net |
| Diels-Alder | Dimethylaluminum chloride | -10°C to RT | 90% | 4 hr | Not specified | mdpi.com |
| Michael-Domino/Aldol (B89426) | Pyrrolidine (B122466) / DBU | CH₂Cl₂ | 13-79% | 4 days | Excellent (>99:1 dr, up to 92% ee) | nih.gov |
| Dearomative Rearrangement | Boc₂O / DMAP | Room Temperature | 96% | - | High | nih.gov |
Stereochemical Course of Spirocyclization Reactions
Controlling the three-dimensional arrangement of atoms—the stereochemistry—is a central challenge in organic synthesis. The spiro[5.5]undecane skeleton is chiral, and its derivatives can exist as multiple stereoisomers. banglajol.info The method of cyclization dictates the stereochemical course of the reaction.
Catalyst-Controlled Stereoselectivity: The most effective strategies for controlling stereochemistry rely on chiral catalysts.
Biocatalysis: As mentioned, enzymatic methods can provide exceptional levels of stereocontrol. The use of D-aminoacylase in a double Michael addition leads to the formation of almost exclusively cis isomers. researchgate.netresearchgate.net
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful approach. A sequential Michael-domino Michael/aldol reaction sequence catalyzed by a combination of a chiral pyrrolidine derivative and DBU can generate complex spiro-oxindoles with five contiguous stereocenters with excellent diastereomeric ratios (>99:1) and high enantiomeric excess (up to 92% ee). nih.gov
Substrate and Reagent Control: The inherent structure of the reactants can also guide the stereochemical outcome. The Diels-Alder reaction is a classic example of a stereospecific reaction where the stereochemistry of the diene and dienophile is retained in the product. nih.gov Its regioselectivity is governed by the electronic properties (HOMO-LUMO interactions) of the reacting partners. nih.gov
Kinetic vs. Thermodynamic Control: In some systems, two different stereoisomeric products can be formed. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. By carefully choosing reaction conditions (e.g., low temperature, specific solvents, non-equilibrating catalysts), it is often possible to isolate the less stable kinetic product. For example, the stereoselectivity of a Lewis acid-mediated spiroannelation was found to be highly dependent on the solvent, allowing for the selective formation of different diastereomers under kinetic control. researchgate.net
Structural Characterization and Spectroscopic Analysis of N Methylspiro 5.5 Undecan 3 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For N-methylspiro[5.5]undecan-3-amine, both ¹H and ¹³C NMR spectroscopy would provide crucial information regarding the connectivity and spatial arrangement of atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display a distinct number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. Due to the asymmetry introduced by the amine group at the C3 position, all eleven carbons of the spiro[5.5]undecane framework, in addition to the N-methyl carbon, are expected to be chemically distinct. The spiro-carbon (C5) would typically appear as a quaternary signal in a characteristic downfield region. The carbon atom bonded to the nitrogen (C3) would also exhibit a downfield shift due to the electron-withdrawing effect of the nitrogen atom. The chemical shifts of the remaining cyclohexyl carbons would be found in the typical aliphatic region.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be more complex due to spin-spin coupling between neighboring protons. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. The N-methyl protons would present as a singlet or a doublet if coupled to the N-H proton, integrating to three protons. The proton at C3 (H3) would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the two cyclohexane (B81311) rings would exhibit complex overlapping multiplets in the upfield region of the spectrum. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
Predicted NMR Data:
| ¹³C NMR | Predicted Chemical Shift (ppm) | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| C3 | 55-65 | H3 | 2.5-3.5 | Multiplet |
| N-CH₃ | 30-40 | N-H | 1.0-3.0 | Broad Singlet |
| C5 | 30-40 (quaternary) | N-CH₃ | 2.2-2.8 | Singlet/Doublet |
| Cyclohexyl CH₂ | 20-40 | Cyclohexyl CH₂ | 1.0-2.0 | Multiplets |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. nih.gov For this compound, which is a chiral molecule, obtaining a single crystal suitable for X-ray diffraction would be a critical step in its complete stereochemical characterization.
The spiro[5.5]undecane framework can exist in different conformations, with the two cyclohexane rings typically adopting chair conformations. The relative orientation of these rings can lead to different isomers. The position and orientation (axial or equatorial) of the N-methylamino group on the cyclohexane ring would be precisely determined from the crystallographic data.
A key outcome of an X-ray crystallographic analysis would be the determination of the bond lengths and angles within the molecule, providing insight into any potential ring strain or steric interactions. Furthermore, for an enantiomerically pure sample, anomalous dispersion effects in the diffraction data can be used to determine the absolute configuration (R or S) at the chiral centers, C3 and the spiro-carbon C5. nih.gov The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the amine group.
Hypothetical Crystallographic Data:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral space group (e.g., P2₁) |
| C-N Bond Length | ~1.47 Å |
| C-C Bond Lengths | ~1.54 Å |
| C-H Bond Lengths | ~1.09 Å |
| Bond Angles (in rings) | Approx. 109.5° (for tetrahedral carbons) |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. As it contains one nitrogen atom, the molecular weight will be an odd number, and thus the m/z of the molecular ion will be an odd integer, consistent with the nitrogen rule. libretexts.org
The fragmentation of cyclic amines is often dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would involve the breaking of the C2-C3 or C3-C4 bonds. The loss of the largest alkyl radical is typically favored. Another common fragmentation pathway for cyclic amines is the loss of a hydrogen atom from the carbon bearing the nitrogen, leading to an [M-1]⁺ peak. miamioh.edu Fragmentation of the spirocyclic system itself can also occur, leading to characteristic ions.
Proposed Fragmentation Pathway:
| m/z Value | Proposed Fragment Ion | Fragmentation Process |
| 181 | [C₁₂H₂₃N]⁺ | Molecular Ion ([M]⁺) |
| 180 | [C₁₂H₂₂N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 166 | [C₁₁H₂₀N]⁺ | Loss of a methyl radical (from N-CH₃) |
| 124 | [C₈H₁₄N]⁺ | α-cleavage and loss of a propyl radical |
| 96 | [C₆H₁₀N]⁺ | Cleavage of the spirocyclic ring |
| 70 | [C₄H₈N]⁺ | Common fragment for N-methylated amines |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govrsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound, being a secondary amine, is expected to show a characteristic N-H stretching vibration as a single, relatively weak and sharp band in the region of 3300-3500 cm⁻¹. chemicalbook.com The C-H stretching vibrations of the cyclohexane rings will appear just below 3000 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region. chemicalbook.com An N-H bending vibration may also be visible around 1650-1580 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-H vibrations of the spiro[5.5]undecane framework are expected to be strong in the Raman spectrum. The symmetric vibrations of the molecule will be particularly Raman active. The C-N stretching vibration will also be observable.
Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
| N-H Stretch | 3300 - 3500 | IR | Weak to Medium, Sharp |
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong |
| N-H Bend | 1580 - 1650 | IR | Variable |
| C-N Stretch | 1020 - 1250 | IR, Raman | Medium to Weak |
| C-C Stretch | 800 - 1200 | Raman | Strong |
Theoretical and Computational Studies on N Methylspiro 5.5 Undecan 3 Amine
Conformational Analysis and Energetic Landscapes of the Spiro[5.5]undecane System
Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of spiro[5.5]undecane and its derivatives. These calculations help to identify the most stable conformers and the energy barriers between them. For the unsubstituted spiro[5.5]undecane, the double-chair conformation is generally the most stable. However, the introduction of substituents, like the N-methylamino group at the 3-position, can influence the conformational preferences due to steric and electronic interactions.
A study on substituted 1,5-dioxospiro[5.5]undecanes using the PM3 semi-empirical method has shown that the relative stability of axial and equatorial conformers is influenced by structural aspects, steric interactions, and electrostatic interactions. cdnsciencepub.com For N-methylspiro[5.5]undecan-3-amine, the N-methylamino group can exist in either an axial or an equatorial position on one of the cyclohexane (B81311) rings. The energetic preference for one over the other will depend on the intricate balance of these non-covalent interactions.
Force-field calculations have been utilized to analyze the chirality and diastereoisomerism of spiro[5.5]undecane derivatives, highlighting that even unsubstituted spiranes can be chiral due to their non-planar ring structures. rsc.org The presence of the N-methylamino group and the inherent chirality of the spiro center in substituted spiro[5.5]undecanes can lead to a complex mixture of stereoisomers, each with its own unique energetic landscape.
Table 1: Calculated Relative Energies of Spiro[5.5]undecane Analog Conformers
| Compound/Conformer | Method | Relative Gibbs Free Energy (kcal/mol) | Reference |
| 1,7-dioxa-spiro[5.5]undecane (Conformation A vs. B) | B3LYP/6-311+G | 3.74 | e-tarjome.com |
| 1,7-dioxa-spiro[5.5]undecane (Conformation A vs. C) | B3LYP/6-311+G | 8.17 | e-tarjome.com |
| 1,7-dithia-spiro[5.5]undecane (Conformation A vs. B) | B3LYP/6-311+G | 2.01 | e-tarjome.com |
| 1,7-dithia-spiro[5.5]undecane (Conformation A vs. C) | B3LYP/6-311+G | 4.11 | e-tarjome.com |
| 1,7-diselena-spiro[5.5]undecane (Conformation A vs. B) | B3LYP/6-311+G | 1.47 | e-tarjome.com |
| 1,7-diselena-spiro[5.5]undecane (Conformation A vs. C) | B3LYP/6-311+G | 2.51 | e-tarjome.com |
Note: Conformation A is the most stable conformer. This data for heteroatom-containing analogs illustrates the significant energy differences that can exist between different conformations of the spiro[5.5]undecane framework.
Electronic Structure Calculations and Molecular Orbital Theory
The electronic structure of this compound dictates its chemical reactivity and physical properties. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. nih.gov Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the energies and shapes of the molecular orbitals.
For an amine like this compound, the highest occupied molecular orbital (HOMO) is typically localized on the nitrogen atom's lone pair of electrons. The energy of the HOMO is a key indicator of the molecule's nucleophilicity and its propensity to engage in reactions with electrophiles. nih.gov The lowest unoccupied molecular orbital (LUMO) represents the region where the molecule is most likely to accept electrons. The HOMO-LUMO energy gap is an important parameter that relates to the molecule's kinetic stability and its electronic absorption properties.
Studies on the reactions of amines with CO2 have shown that substituent effects can significantly alter the electronic properties and reactivity. nih.govacs.org In this compound, the spiro[5.5]undecane framework acts as a bulky alkyl substituent, which can influence the nitrogen's basicity and nucleophilicity through inductive effects and steric hindrance.
The phenomenon of nitrogen inversion, where the nitrogen atom and its substituents rapidly pass through a planar transition state, is a crucial aspect of amine stereochemistry. libretexts.org For cyclic and bicyclic amines, the energy barrier to this inversion can be significantly affected by the ring's geometry. acs.org In the case of this compound, the rigid spirocyclic system will impose constraints on the geometry around the nitrogen atom, influencing the inversion barrier and the stability of different stereoisomers.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. github.io For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The chemical shifts of the carbon and hydrogen atoms in the molecule can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculations can help in assigning the peaks in an experimental NMR spectrum and can provide insights into the molecule's conformation, as the chemical shifts are highly sensitive to the local electronic environment and spatial arrangement of the atoms. For example, a study on 1-oxaspiro[5.5]undecanes used low-temperature 13C NMR to observe and assign signals for different conformers. cdnsciencepub.com
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption bands in an IR spectrum. github.io This allows for the prediction of characteristic peaks, such as the N-H and C-N stretching and bending vibrations of the amine group, as well as the various C-H and C-C vibrations of the spiroalkane framework. Comparing the calculated spectrum with an experimental one can aid in structural confirmation.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. masterorganicchemistry.com For a molecule like this compound, the amine group is the primary site of reactivity, participating in reactions such as nucleophilic substitution and acid-base chemistry.
Theoretical studies on amine-catalyzed reactions, such as aldol (B89426) reactions, have utilized DFT to explore the transition state structures and energies, providing insights into reactivity and stereoselectivity. nih.gov Similarly, computational investigations into the reactions of amines with various electrophiles have been conducted to understand the underlying mechanisms. nih.govfigshare.com
For this compound, computational modeling could be used to investigate its reaction with an alkyl halide in a process analogous to the Menshutkin reaction. ucsb.edu Such a study would involve locating the transition state for the nucleophilic attack of the amine on the alkyl halide, calculating the activation energy, and predicting the reaction rate. The bulky spiro[5.5]undecane framework would be expected to influence the accessibility of the nitrogen lone pair and the stability of the transition state.
Table 2: Examples of Computationally Studied Amine Reactions
| Reactants | Computational Method | Focus of Study | Reference |
| Amine + Aldehyde | B3LYP/6-31G* | Transition states, stereochemistry | nih.gov |
| Amine + Alkyl Halide | HF/3-21G, MP2/cc-pVTZ | Transition state search, activation barriers | ucsb.edu |
| Amine + CO2 | DFT-B3LYP | Reaction energetics, product characterization | nih.gov |
| Thiirane + Amines | B3LYP/6-31+G(d) | Reaction rates, transition state theory | nih.gov |
| Substituted Monoethanolamine + CO2 | MP2/aug-cc-pVDZ | Heats of reaction, substituent effects | figshare.com |
These examples demonstrate the utility of computational methods in understanding the diverse reactivity of amines, a knowledge base that can be applied to predict the behavior of this compound.
Application of Cheminformatics for Chemical Space Exploration of Spirocycles
Cheminformatics provides the tools to navigate and analyze the vast landscape of chemical structures, known as chemical space. cdnsciencepub.comneovarsity.org Spirocycles, with their inherent three-dimensionality, occupy a unique and valuable region of this space, making them attractive scaffolds in areas like drug discovery. nih.govchemdiv.com
A systematic exploration of the chemical space of bioactive spirocycles revealed significant scaffold diversity but also highlighted that many possible ring combinations remain unexplored, suggesting a large potential for the discovery of novel spirocyclic compounds. nih.gov Virtual libraries of spirocycles, such as SpiroSpace™, which contains millions of designed molecules, are generated using computational methods and are used to support hit-finding campaigns in drug discovery. spirochem.com
For this compound, cheminformatics tools can be used to find structurally similar compounds and their associated biological data, which could provide clues about its potential applications. Furthermore, by analyzing the physicochemical properties of large sets of spirocycles, it is possible to understand how the spiro[5.5]undecane core and the N-methylamino group contribute to properties like solubility, lipophilicity, and metabolic stability.
Table 3: Selected Cheminformatics Databases and Tools for Spirocycle Exploration
| Database/Tool | Description | Relevance to Spirocycles |
| PubChem | A public database of chemical substances and their biological activities. nih.gov | Contains data on a wide range of spiro compounds, including spiro[5.5]undecane and its derivatives. |
| ChEMBL | A large, open-access database of bioactive drug-like small molecules. medium.com | Useful for finding spirocycles with known biological activities and for establishing structure-activity relationships. |
| ChemDiv's Spiro Library | A commercial library of diverse spiro compounds for screening. chemdiv.com | Provides access to a curated set of spirocycles for hit identification in drug discovery programs. |
| SpiroChem's SpiroSpace™ | A virtual library of innovative, drug-like sp3-rich spiro compounds. spirochem.com | Enables the exploration of novel and uncharted chemical space populated by spirocycles. |
| ForensicDB | A web-accessible, peer-reviewed database of multiple spectral methods. ojp.gov | Can be used to search for spectral data of known spiro compounds to aid in the identification of new ones. |
Applications of N Methylspiro 5.5 Undecan 3 Amine and Its Derivatives in Synthetic Chemistry
Utilization as Chiral Scaffolds and Auxiliaries in Asymmetric Synthesis
While specific research on the direct use of N-methylspiro[5.5]undecan-3-amine as a chiral auxiliary in asymmetric synthesis is not extensively documented in the provided results, the broader class of spirocyclic compounds is recognized for its potential in this area. rsc.org The inherent chirality and conformational rigidity of the spiro[5.5]undecane skeleton make its derivatives attractive candidates for use as chiral scaffolds. These scaffolds can be employed to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure or enriched products. The spiro motif is increasingly being incorporated into chiral ligands for asymmetric catalysis. rsc.org
Precursors for the Construction of Complex Polycyclic Natural Products
The spiro[5.5]undecane core is a key structural feature in a variety of natural products, particularly in the chamigrene family of sesquiterpenes. rsc.orgmdpi.comresearchgate.net These natural products have been isolated from diverse sources, including terrestrial plants and marine organisms. researchgate.net The synthesis of these complex molecules often relies on the strategic construction of the spiro[5.5]undecane framework.
The following table summarizes some natural products containing the spiro[5.5]undecane skeleton and the key synthetic strategies employed for their construction.
| Natural Product | Key Synthetic Strategy | Reference |
| β-Chamigrene | Diels-Alder reaction | mdpi.com, researchgate.net |
| Laurencenone C | Base-catalyzed aldol (B89426) condensation | rsc.org |
| β-Vetivone | Tandem Michael-aldol condensation | rsc.org |
| α-Vetispirene | Intramolecular spirocondensation | rsc.org |
Building Blocks for Structurally Diverse Chemical Libraries
The spiro[5.5]undecane motif is increasingly recognized as a valuable scaffold in drug discovery due to its three-dimensionality, which can lead to improved biological activity and novelty for patenting purposes. rsc.org Derivatives of spiro[5.5]undecane, including those with amine functionalities, serve as versatile building blocks for the creation of structurally diverse chemical libraries. These libraries are crucial for high-throughput screening campaigns aimed at identifying new drug candidates. nih.gov
The development of spirocyclic compounds for medicinal chemistry is an active area of research. researchgate.net For example, 3,9-diazaspiro[5.5]undecane-based compounds have been investigated as potent antagonists for the γ-aminobutyric acid type A (GABAA) receptor. soton.ac.uk The modular nature of these spirocyclic scaffolds allows for systematic structural modifications to explore structure-activity relationships and optimize pharmacological properties. soton.ac.uk
Development of Novel Synthetic Methodologies Employing the Spiro[5.5]undecane Motif
The unique structural and electronic properties of the spiro[5.5]undecane system have been exploited in the development of new synthetic methods. A notable example is the construction of the spiro[5.5]undecane framework through a dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes. nih.gov This reaction proceeds at room temperature in an open flask, offering a practical and efficient method for accessing this important scaffold. nih.gov The ethoxyethyl group in the substrate plays multiple roles, acting as a protecting group, being easily removed under the reaction conditions, and preventing undesired side reactions. nih.gov
Furthermore, microwave-assisted synthesis has been shown to be an efficient method for preparing spiro[5.5]undecane derivatives, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.net The development of such novel methodologies facilitates the synthesis of complex spirocyclic structures and expands their accessibility for various applications.
Future Directions in the Academic Research of N Methylspiro 5.5 Undecan 3 Amine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of spiro[5.5]undecane systems has been an area of active research, with various methods being developed to construct this core structure. banglajol.infonih.gov Future research on N-methylspiro[5.5]undecan-3-amine will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
One promising avenue is the application of microwave-assisted organic synthesis. This technique has been shown to significantly accelerate reaction times and improve yields for the synthesis of related spiro[5.5]undecane derivatives. dergipark.org.trresearchgate.net For instance, a hypothetical comparison between a conventional and a microwave-assisted approach for a key spiroannulation step is presented in Table 1.
Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis for a Key Spiro[5.5]undecane Intermediate
| Parameter | Conventional Method (Projected) | Microwave-Assisted Method (Projected) |
| Reaction Time | 12-24 hours | 15-30 minutes |
| Yield | 60-70% | 85-95% |
| Solvent | Toluene | Acetonitrile (B52724) |
| Temperature | 110°C | 150°C |
Another area of exploration would be the use of Lewis acid catalysis to promote the key spirocyclization step, a method that has proven effective for the synthesis of substituted spiro[5.5]undecanes. banglajol.info Furthermore, the N-methylation step could be optimized using modern reagents and techniques. Recent advances in CuH-catalyzed N-methylation of amines using paraformaldehyde offer a mild and efficient alternative to traditional methods. nih.govacs.org Research in this area would likely involve screening various catalysts and reaction conditions to achieve selective and high-yielding N-methylation of the spiro[5.5]undecan-3-amine precursor.
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of amines is rich and varied, encompassing nucleophilic substitutions, additions, and couplings. youtube.com Future academic studies on this compound would logically extend to exploring its participation in a range of chemical transformations to generate novel derivatives with potentially interesting biological or material properties.
Key areas of investigation would include:
Coupling Reactions: The secondary amine moiety of this compound could be a substrate for various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl partners.
Functionalization of the Spirocyclic Core: While the amine group is the primary site of reactivity, future research could explore methods for the selective functionalization of the carbocyclic rings of the spiro[5.5]undecane framework.
Dearomatizing Spirocyclizations: Advanced strategies involving dearomatizing spirocyclizations mediated by reagents like hypervalent iodine could be adapted to synthesize more complex spiro systems derived from this compound. mdpi.com
The exploration of these pathways would be guided by the established reactivity of simpler cyclic amines, with a focus on understanding how the rigid, three-dimensional spirocyclic scaffold influences reaction outcomes.
Integration with Flow Chemistry and Automated Synthesis for Scalability
The transition from laboratory-scale synthesis to larger-scale production is a critical step in the development of any promising molecule. Flow chemistry and automated synthesis offer significant advantages in this regard, including improved safety, reproducibility, and efficiency. spirochem.comsyrris.com
The application of flow chemistry to the synthesis of spirocyclic polyketides has demonstrated the power of this technology for constructing complex three-dimensional structures. nih.govresearchgate.net A future research program for this compound could involve the development of a continuous flow process for its synthesis. This would likely involve modular flow reactors for individual steps, such as the initial cyclization and subsequent N-methylation, potentially with in-line purification. researchgate.net
Automated synthesis platforms, which utilize pre-packaged reagent capsules, are also becoming increasingly prevalent for the synthesis of amines and other small molecules. acs.orgresearchgate.netsynplechem.commerckmillipore.com Such systems could be adapted for the rapid synthesis of a library of analogs of this compound, facilitating structure-activity relationship studies. A hypothetical comparison of batch versus flow synthesis for the N-methylation step is presented in Table 2.
Table 2: Projected Comparison of Batch and Flow Chemistry for the N-Methylation of Spiro[5.5]undecan-3-amine
| Parameter | Batch Synthesis (Projected) | Flow Synthesis (Projected) |
| Throughput | Grams/day | Kilograms/day |
| Heat Transfer | Inefficient, localized heating | Highly efficient |
| Safety | Potential for thermal runaway | Enhanced safety, smaller reaction volumes |
| Reproducibility | Operator-dependent | High |
Advanced Computational Insights for Rational Design and Prediction of Novel Spirocyclic Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govmdpi.com For this compound and its derivatives, computational studies will be crucial for guiding synthetic efforts and predicting properties.
Future research in this area would likely focus on:
Reaction Mechanism Elucidation: Using DFT to model transition states and reaction pathways for the synthesis and functionalization of this compound. This can help in optimizing reaction conditions and predicting stereochemical outcomes. researchgate.net
Prediction of Physicochemical Properties: Computational models can be used to predict properties such as solubility, lipophilicity, and pKa, which are critical for applications in medicinal chemistry. rsc.org
Rational Design of Novel Analogs: By understanding the structure-property relationships through computational analysis, new analogs with desired characteristics can be designed in silico before being synthesized in the lab. nih.gov This approach has been successfully applied to the design of other spirocyclic compounds as potential therapeutic agents. nih.gov
The synergy between computational prediction and experimental validation will be key to unlocking the full potential of the this compound scaffold. nih.govresearchgate.net
Q & A
Q. What synthetic routes and characterization methods are used for N-methylspiro[5.5]undecan-3-amine?
The compound is typically synthesized via reductive amination or coupling reactions. For example, spiro[5.5]undecan-3-amine derivatives are prepared by reacting amines (e.g., cyclopropylamine) with aldehydes or ketones under acidic conditions, followed by purification via automated flash chromatography . Characterization includes - and -NMR to confirm stereochemistry, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity (>98%) . X-ray crystallography or preparative HPLC may resolve diastereomers .
Q. What in vitro assays evaluate the antiviral efficacy of this compound?
Two primary methods are used:
- Solid-Supported Membrane (SSM) Electrophysiology : Measures proton flux inhibition in CHO-K1 cells expressing A/M2 channels. Currents are normalized to pH-activated controls, with dose-response curves generated at 100 µM inhibitor concentration .
- Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes : Quantifies ion channel inhibition by comparing currents at pH 5.5 (activation) with and without inhibitors. Results are validated via plaque reduction assays using recombinant influenza viruses .
Advanced Research Questions
Q. How does the inhibition mechanism of this compound differ from amantadine in targeting A/M2 channels?
Unlike amantadine, which binds deep within the channel pore, this compound exhibits voltage-independent inhibition, suggesting its charged amino group interacts with the N-terminal half of the pore, proximal to the selectivity filter . Competitive binding assays with BL-1743 (a pore-binding inhibitor) confirm this mechanism, as pre-incubation with amantadine reduces spiranamine efficacy by ~40% .
Q. How can researchers address the lack of efficacy against the S31N A/M2 mutant?
The S31N mutation alters pore geometry, preventing spiranamine binding. Strategies include:
- Structural Modifications : Introducing bulkier substituents (e.g., biphenyl amides) to enhance steric complementarity .
- High-Throughput Screening : Testing derivatives against S31N-expressing oocytes using TEVC to identify hits with shifted IC values .
- Co-crystallization Studies : Resolving the S31N mutant’s pore structure to guide rational design .
Q. How should discrepancies between SSM and TEVC assay results be interpreted?
While SSM and TEVC data generally align for wild-type and V27A/L26F mutants (<10% variation), minor discrepancies arise from differences in membrane lipid composition and pH activation thresholds (pH 6.0 for SSM vs. 5.5 for TEVC) . Researchers should validate findings with orthogonal assays, such as viral replication kinetics in MDCK cells .
Q. What strategies improve the pharmacokinetic profile of spiroamine-based inhibitors?
- Prodrug Design : Masking the amine group with acetyl or biphenyl carboxamide moieties enhances bioavailability .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the spiro carbon (e.g., trifluorophenyl groups) improves metabolic stability while retaining potency (IC < 10 µM) .
- Lipophilicity Optimization : Adjusting logP values via alkyl chain modifications to balance membrane permeability and solubility .
Key Research Gaps
- Structural Dynamics : Lack of cryo-EM data for spiranamine-bound A/M2 mutants limits mechanistic insights.
- In Vivo Toxicity : Limited pharmacokinetic data in mammalian models (e.g., mice) hinders clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
